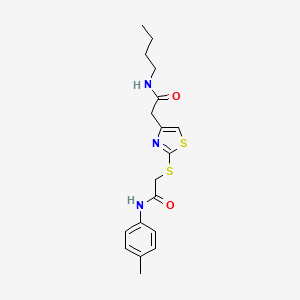

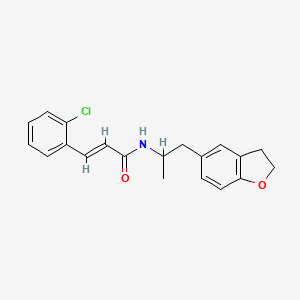

![molecular formula C13H19NO2 B2893418 tert-butyl 4-[(1S)-1-aminoethyl]benzoate CAS No. 847729-02-6](/img/structure/B2893418.png)

tert-butyl 4-[(1S)-1-aminoethyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a chemical compound with the molecular formula C13H19NO2. It is used as a synthetic intermediate useful for pharmaceutical synthesis .

Molecular Structure Analysis

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate contains a total of 35 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 primary aliphatic amine .Physical And Chemical Properties Analysis

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate has a molecular weight of 221.3. It is a solid or semi-solid or liquid or lump substance . The storage temperature should be under -20°C and it should be kept in a dark place and in an inert atmosphere .Applications De Recherche Scientifique

1. Asymmetric Synthesis Applications

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate and its derivatives have been utilized in asymmetric synthesis. For instance, its application in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process involving aminohydroxylation and dihydroxylation reactions, has been documented (Csatayová et al., 2011). Additionally, the compound's use in the synthesis of unsaturated β-amino acid derivatives through conjugate addition and electrophilic hydroxylation processes has been reported (Davies, Fenwick, & Ichihara, 1997).

2. Organic Chemistry and Material Synthesis

In organic chemistry, tert-butyl 4-[(1S)-1-aminoethyl]benzoate derivatives have been used for various syntheses. This includes the preparation of novel acceptor molecules for photovoltaic performance improvement, where tert-butyl 4-C(61)-benzoate organofullerenes were synthesized and investigated for their properties (Liu et al., 2013). The compound has also been explored for synthesizing hyperbranched polyimides with tert-butyl side groups, demonstrating its significance in polymer science (Lang et al., 2017).

3. Applications in NMR and Analytical Chemistry

O-tert-Butyltyrosine, a derivative of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, has been identified as a valuable NMR tag for high-molecular-weight systems. It facilitates the measurement of submicromolar ligand binding affinities, showcasing its application in analytical chemistry and protein research (Chen et al., 2015).

4. Electrochemical Applications

The electrochemical synthesis of aminoquinones through oxidative coupling of 4-tert-butylcatechol and benzenamines using tert-butyl phenylazocarboxylates has been studied. This demonstrates the compound's utility in electrochemical synthesis and organic reaction mechanisms (Nematollahi et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(1-aminoethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWGWHWMJCDRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1-aminoethyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

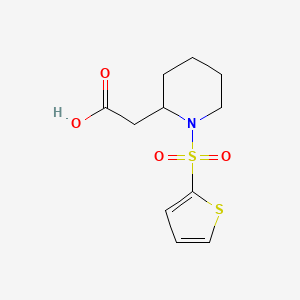

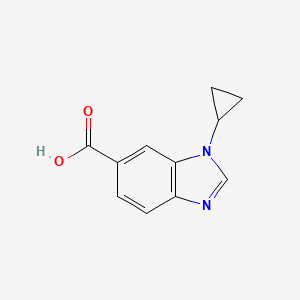

![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)

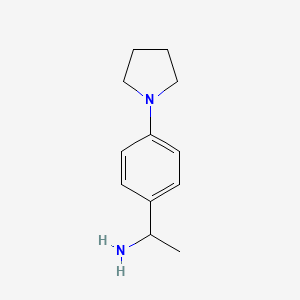

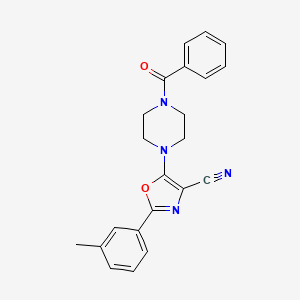

![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)

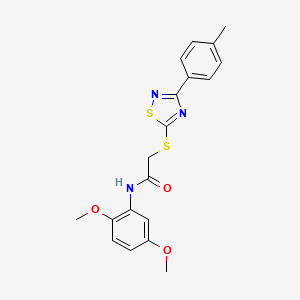

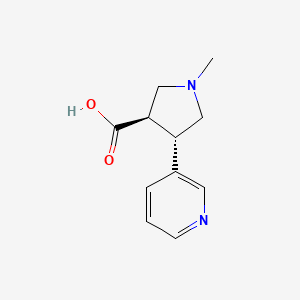

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)